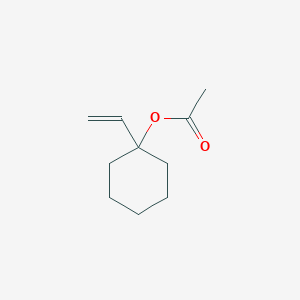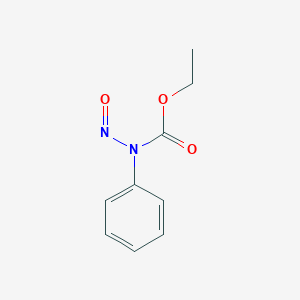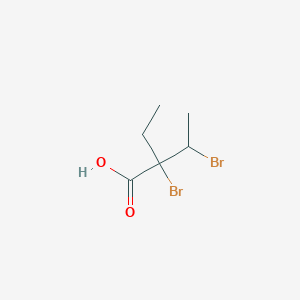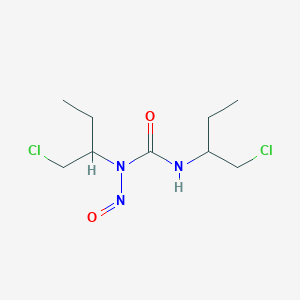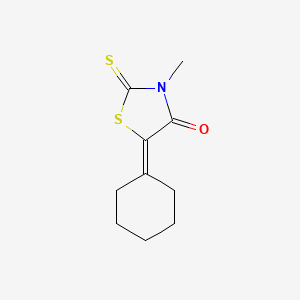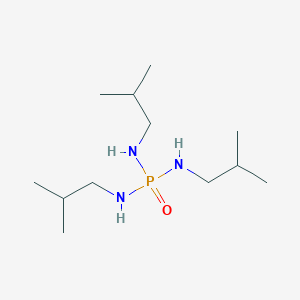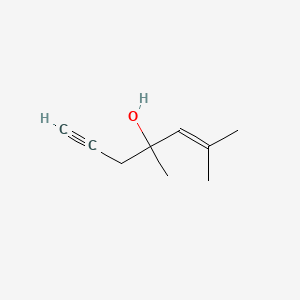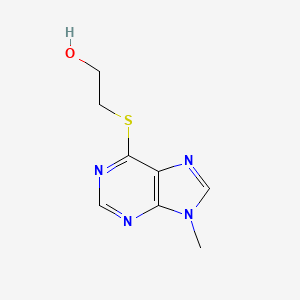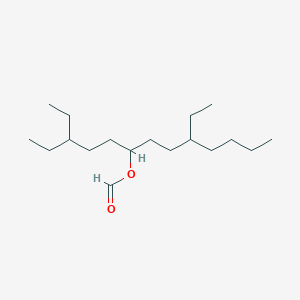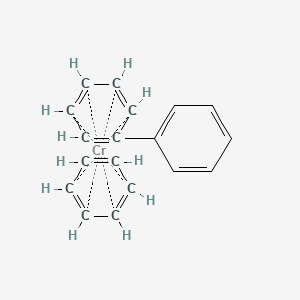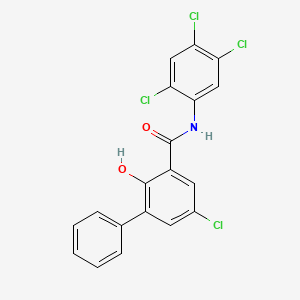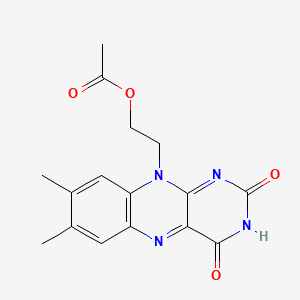
2,3,4,5-Tetrachloro-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrachloro-6-methylpyridine is an organic compound belonging to the class of polyhalopyridines. These compounds are characterized by a pyridine ring substituted at multiple positions by halogen atoms. The molecular formula of this compound is C6H3Cl4N, and it has a molecular mass of approximately 230.90 g/mol . This compound is known for its significant reactivity due to the presence of multiple chlorine atoms, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2,3,4,5-Tetrachloro-6-methylpyridine typically involves the chlorination of 6-methylpyridine. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to achieve selective chlorination at the desired positions . Industrial production methods often employ advanced techniques to ensure high yield and purity, utilizing in-house developed technologies and starting materials like pyridine .
Chemical Reactions Analysis
2,3,4,5-Tetrachloro-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the electron-deficient nature of the pyridine ring, nucleophilic substitution reactions are common.
Oxidation Reactions: The compound can be oxidized using agents like peroxyacetic acid to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products, depending on the reducing agent and conditions used.
Common reagents for these reactions include bases, acids, and various nucleophiles, with reaction conditions tailored to achieve the desired products. Major products formed from these reactions include substituted pyridines and other heterocyclic compounds .
Scientific Research Applications
2,3,4,5-Tetrachloro-6-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-methylpyridine involves its reactivity towards nucleophiles, which can lead to the formation of various substituted products. The electron-deficient pyridine ring facilitates nucleophilic attack, resulting in the displacement of chlorine atoms. This reactivity is exploited in the synthesis of bioactive compounds and other derivatives .
Comparison with Similar Compounds
2,3,4,5-Tetrachloro-6-methylpyridine can be compared with other polyhalopyridines such as pentachloropyridine and 2,3,5,6-tetrachloropyridine. While all these compounds share a high degree of halogenation, this compound is unique due to the presence of a methyl group at the 6-position, which influences its reactivity and the types of derivatives it can form . Similar compounds include:
Pentachloropyridine: Known for its extensive use in organic synthesis and as a precursor for various derivatives.
2,3,5,6-Tetrachloropyridine: Used in the production of agrochemicals and other industrial applications.
Properties
CAS No. |
10469-02-0 |
|---|---|
Molecular Formula |
C6H3Cl4N |
Molecular Weight |
230.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-methylpyridine |
InChI |
InChI=1S/C6H3Cl4N/c1-2-3(7)4(8)5(9)6(10)11-2/h1H3 |
InChI Key |
OZLPEWBQZDDFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


